![molecular formula C17H11F3N4S2 B2357845 3-Thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868966-96-5](/img/structure/B2357845.png)
3-Thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine” is a complex organic compound. It contains several functional groups and rings, including a thiophene ring, a triazole ring, and a pyridazine ring . The compound is part of a larger class of molecules known as 1,2,4-triazoles, which are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Another approach involves the multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The presence of a trifluoromethyl group could significantly improve the physicochemical properties of the parent molecules .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied due to the presence of multiple reactive sites. The reactions could involve the formation or breaking of bonds in the thiophene, triazole, or pyridazine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by the presence of the trifluoromethyl group and the various rings in its structure. The trifluoromethyl group is known to significantly improve the physicochemical and pharmacological properties of the parent molecules .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of compounds related to 3-Thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine, particularly those involving [1,2,4]triazolo[4,3-b]pyridazine, has been explored for their potential pharmaceutical importance. In one study, a compound was synthesized through the treatment of 2-(4-chloro-3-methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine, followed by a series of reactions, and characterized using various spectroscopic techniques and XRD analysis. This process highlights the methodological approaches in synthesizing and analyzing structures similar to the compound , providing insights into its potential applications in medicinal chemistry (Sallam et al., 2021).
Potential Anti-HAV Activity
Research into triazolo[4,3-b]pyridazine derivatives, closely related to this compound, has shown promising antiviral activities against hepatitis A virus (HAV). A specific precursor was used to synthesize novel derivatives, with some exhibiting significant effects in reducing virus count, suggesting potential applications in antiviral drug development (Shamroukh & Ali, 2008).
Cardiovascular Research
Compounds with a similar structural backbone, including triazolo and pyridazine rings, have been studied for their cardiovascular effects. One such study synthesized 1,2,4-triazolo[1,5-a]pyrimidines fused with various heterocyclic systems, including thiophene, to investigate their coronary vasodilating and antihypertensive activities. This research indicates the potential of this compound in cardiovascular drug development (Sato et al., 1980).
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazoles, have been found to have extensive applications in pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . They have been applied as anticonvulsant drugs, GlyT1 inhibitors, anti-HIV-1 reagents, and NKI-receptor ligands .
Mode of Action
It’s known that the trifluoromethyl group could significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom .
Biochemical Pathways
Similar compounds have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
The resultant compounds of similar structure were effectively screened for their anti-cancer properties and the results are promising . The compounds were assessed for their antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines). The IC 50 range was estimated at 6.587 to 11.10 µM showing that compound RB7 had remarkable anticancer movement on HT-29 . Additionally, it was discovered that RB7 incited the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, eventually leading to the activation of Caspase 3 in HT-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .
Action Environment
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
properties
IUPAC Name |
3-thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4S2/c18-17(19,20)12-4-1-3-11(9-12)10-26-15-7-6-14-21-22-16(24(14)23-15)13-5-2-8-25-13/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBLVYNENLRPRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.